molecular formula C13H11BrN2O B172548 4-bromo-N-(6-methylpyridin-2-yl)benzamide CAS No. 174878-38-7

4-bromo-N-(6-methylpyridin-2-yl)benzamide

Cat. No. B172548
M. Wt: 291.14 g/mol
InChI Key: KKOSZUFBVHBOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-N-(6-methylpyridin-2-yl)benzamide” is a chemical compound with the linear formula C13H11BrN2O . It has a molecular weight of 291.149 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “4-bromo-N-(6-methylpyridin-2-yl)benzamide” is represented by the linear formula C13H11BrN2O . The CAS Number for this compound is 174878-38-7 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-N-(6-methylpyridin-2-yl)benzamide” include a molecular weight of 291.149 . The compound has a linear formula of C13H11BrN2O .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

The study of pharmacokinetics and metabolism of related compounds, such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, provides insights into their potential as anti-fibrotic drugs and their effects on breast cancer models. This research found that orally administered compounds have varied bioavailability and are distributed into the liver, kidneys, and lungs (Kim et al., 2008).

Antibacterial and Antifungal Activity

Compounds similar to 4-bromo-N-(6-methylpyridin-2-yl)benzamide have shown significant antibacterial and antifungal activities. This includes derivatives like 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide, indicating their potential in combating various microbial infections (Laxmi et al., 2019).

Synthesis and Characterization for Antibacterial Study

The synthesis and characterization of derivatives, such as 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, have been explored for their antibacterial properties against both gram-positive and gram-negative bacteria, showcasing their potential in medicinal chemistry (Adam et al., 2016).

Potential Antipsychotic Agents

Studies on compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide reveal their antidopaminergic properties and potential as antipsychotic agents. These compounds have been compared with other drugs for their efficacy and side effects, contributing to the field of psychiatric medication (Högberg et al., 1990).

Crystal Structure Analysis

Research into the crystal structure of similar compounds aids in understanding their molecular interactions and potential applications in medicinal chemistry. For instance, studies on 2-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides have contributed to knowledge on their intermolecular interactions and properties (Saeed et al., 2020).

Safety And Hazards

Sigma-Aldrich provides “4-bromo-N-(6-methylpyridin-2-yl)benzamide” as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

Future Directions

As for future directions, it’s worth noting that there is ongoing research into similar compounds for their potential anti-tubercular activity . This suggests that “4-bromo-N-(6-methylpyridin-2-yl)benzamide” and similar compounds could have potential applications in the development of new and effective anti-TB drugs .

properties

IUPAC Name

4-bromo-N-(6-methylpyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c1-9-3-2-4-12(15-9)16-13(17)10-5-7-11(14)8-6-10/h2-8H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOSZUFBVHBOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(6-methylpyridin-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(6-methylpyridin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(6-methylpyridin-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-(6-methylpyridin-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-(6-methylpyridin-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-(6-methylpyridin-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-(6-methylpyridin-2-yl)benzamide

Citations

For This Compound
1
Citations
SS Kulkarni, MF Zou, J Cao… - Journal of medicinal …, 2009 - ACS Publications
The metabotropic glutamate receptor subtype 5 (mGluR5) has been implicated in anxiety, depression, pain, mental retardation, and addiction. The potent and selective noncompetitive …
Number of citations: 49 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.